molecular formula C5H11BrO3S B3001265 3-(2-Bromoethylsulfonyl)propan-1-ol CAS No. 2377034-15-4

3-(2-Bromoethylsulfonyl)propan-1-ol

Cat. No.: B3001265
CAS No.: 2377034-15-4
M. Wt: 231.1
InChI Key: YQBGTPZACUIDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromoethylsulfonyl)propan-1-ol is a useful research compound. Its molecular formula is C5H11BrO3S and its molecular weight is 231.1. The purity is usually 95%.
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Scientific Research Applications

Antifungal Activity

The compound 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol, derived from a process involving 3-(2-Bromoethylsulfonyl)propan-1-ol, has shown significant antifungal activity against Candida strains. This suggests potential applications in developing antifungal agents (Lima-Neto et al., 2012).

Synthesis of Diverse Chemical Compounds

Research indicates the use of this compound in the synthesis of various complex chemical structures such as 14-alkyl- or aryl-14H-dibenzo[a,j]xanthenes (Gong et al., 2009) and aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, which have shown potential as antiseptics (Jafarov et al., 2019).

Corrosion Inhibition

Tertiary amines synthesized using this compound derivatives have been explored for their effectiveness in inhibiting carbon steel corrosion. This research is important for industrial applications where corrosion resistance is critical (Gao et al., 2007).

Kinetics and Synthesis Efficiency

Studies have investigated the effects of solvents on the kinetics of reactions involving derivatives of this compound, contributing to a deeper understanding of synthesis efficiency and yield optimization in organic chemistry (Kustova & Sterlikova, 2006).

Synthesis of Oxazolidin-2-ones

The compound has also been utilized in the synthesis of N-sulfonyl bromocarbamates, which are precursors to polyfunctional oxazolidin-2-ones. These substances have applications in pharmaceutical and organic chemistry (Rmedi et al., 2007).

Hydrogen Bonding Studies

Research involving this compound has contributed to understanding hydrogen bonding interactions in binary systems, which is crucial for developing new materials and chemical processes (Kiefer et al., 2020).

Safety and Hazards

As with any chemical, handling “3-(2-Bromoethylsulfonyl)propan-1-ol” would require appropriate safety measures. The presence of the bromine atom suggests that it could be hazardous and proper personal protective equipment should be used .

Future Directions

The potential applications of “3-(2-Bromoethylsulfonyl)propan-1-ol” would likely depend on its reactivity and the specific properties conferred by the bromoethylsulfonyl group . It could potentially be used as a building block in the synthesis of more complex organic compounds.

Properties

IUPAC Name

3-(2-bromoethylsulfonyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO3S/c6-2-5-10(8,9)4-1-3-7/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBGTPZACUIDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CS(=O)(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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